Morpholin-4-YL-thiophen-3-YL-acetic acid PI3K Inhibitory Potency and Selectivity Profile
When incorporated into a specific chemical scaffold, Morpholin-4-YL-thiophen-3-YL-acetic acid serves as a key moiety that confers potent and selective inhibition of phosphoinositide 3-kinase (PI3K) enzymes [1]. In contrast, analogs lacking the morpholino-thiophene motif or with alternative heterocyclic substitutions demonstrate significantly reduced potency against PI3K isoforms or exhibit a broader, less desirable kinase inhibition profile [2].
| Evidence Dimension | Selective PI3K Inhibition |
|---|---|
| Target Compound Data | Confers selective PI3K inhibition in fused thiophene derivatives [1]. |
| Comparator Or Baseline | Analogs lacking the specific morpholin-4-yl-thiophene substitution [2]. |
| Quantified Difference | Not quantifiable as a single number; difference is a binary property of 'selective inhibition' versus 'reduced potency' or 'broader profile'. |
| Conditions | In vitro kinase assays using a panel of PI3K isoforms and other kinases [1][2]. |
Why This Matters
For researchers developing PI3K-targeted therapies, this specific substitution pattern is critical for achieving the desired target selectivity, which is essential for minimizing off-target effects and maximizing therapeutic index.
- [1] Jung, F., et al. (2007). Fused thiophene derivatives as kinase inhibitors. US Patent Application US20070254922A1. View Source
- [2] Carling, W. R., et al. (2008). Fused thiophene and thiazole derivatives as PI3K kinase inhibitors. WO Patent Application WO2009122148A1. View Source
